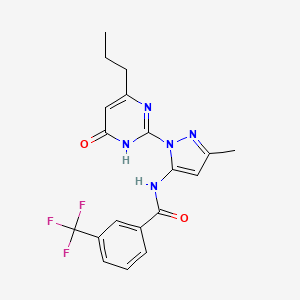
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H18F3N5O2 and its molecular weight is 405.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of multiple functional groups, including a pyrazole ring and a trifluoromethylbenzamide moiety. This unique configuration suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5O3 |
| Molecular Weight | 381.4 g/mol |
| LogP | 4.0256 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in various signaling pathways. The structural similarity to known kinase inhibitors suggests potential activity against kinases involved in cancer and inflammatory pathways .
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a related compound with a similar structure demonstrated an MIC (Minimum Inhibitory Concentration) value of 5.08 ± 0.4 μM against Mycobacterium tuberculosis, suggesting that modifications in the structure can enhance bioactivity against bacterial strains .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been explored. The presence of the trifluoromethyl group is hypothesized to enhance its interaction with inflammatory mediators, possibly leading to reduced inflammatory responses in vitro .
Anticancer Potential
The compound's ability to inhibit specific kinases has prompted investigations into its anticancer properties. Studies suggest that compounds with similar dihydropyrimidinyl structures can act as potent inhibitors of cancer cell proliferation by targeting key signaling pathways involved in tumor growth .
Case Studies and Research Findings
- Study on Antituberculosis Activity : Research on pyrazole-benzofuran hybrids indicated that strong hydrogen bonding interactions between the carbonyl oxygen of the pyrazole ring and active site residues enhance their inhibitory potential against MurB enzymes in Mycobacterium tuberculosis .
- QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) studies have shown that various structural modifications significantly affect antifungal activity, suggesting that specific electronic and steric factors are crucial for bioactivity .
- Comparative Analysis : A comparative study involving similar compounds revealed that those with electronegative substituents on the phenyl ring exhibited enhanced anti-TB activity, highlighting the importance of molecular modifications in optimizing therapeutic efficacy .
Propriétés
IUPAC Name |
N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O2/c1-3-5-14-10-16(28)25-18(23-14)27-15(8-11(2)26-27)24-17(29)12-6-4-7-13(9-12)19(20,21)22/h4,6-10H,3,5H2,1-2H3,(H,24,29)(H,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYIRZMYMJFGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














